molecular formula C13H8N2O3 B6386629 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% CAS No. 1261896-69-8

5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95%

Cat. No. B6386629
CAS RN: 1261896-69-8
M. Wt: 240.21 g/mol
InChI Key: WJQVVWWCTLNOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid (5-CNHI) is an organic compound with a molecular formula of C10H7NO3. It is a white crystalline solid with a melting point of 210-212°C. 5-CNHI is a member of the isonicotinic acid family, which is a group of compounds that are used in the synthesis of various drugs and pharmaceuticals. 5-CNHI is a widely studied compound due to its potential applications in both medicinal and industrial chemistry.

Mechanism of Action

5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the production of prostaglandins, which are hormones that are involved in inflammation and pain. By inhibiting the activity of COX, 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal studies. In addition, 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% has been shown to reduce the expression of various genes involved in inflammation, such as COX-2 and iNOS.

Advantages and Limitations for Lab Experiments

5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% has several advantages for laboratory experiments. The compound is easy to synthesize and is relatively stable in aqueous solutions. In addition, 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% is non-toxic and has a low environmental impact. However, there are some limitations to using 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments. The compound is relatively expensive and has a low solubility in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% are numerous and still being explored. One potential future direction is the use of 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% in the synthesis of new drugs and pharmaceuticals. In addition, 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% could be used to develop new polymers for industrial applications. Furthermore, 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% could be used to develop new inhibitors of COX and other enzymes involved in inflammation. Finally, 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% could be used to develop new methods of treating inflammation and pain.

Synthesis Methods

5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% is synthesized through the reaction of 4-cyanophenol and isonicotinic acid. The reaction is conducted in a two-step process. In the first step, 4-cyanophenol is reacted with sodium nitrite to form 4-cyanophenyl nitrite. In the second step, 4-cyanophenyl nitrite is reacted with isonicotinic acid to form 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95%.

Scientific Research Applications

5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% has been studied extensively in the field of medicinal and industrial chemistry. The compound has been used in the synthesis of various drugs and pharmaceuticals, such as the anti-inflammatory drug naproxen and the anti-depressant amitriptyline. In addition, 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid, 95% has been used in the synthesis of various polymers, such as polycarbonates, polyurethanes, and polyesters.

properties

IUPAC Name

5-(4-cyanophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-6-8-1-3-9(4-2-8)11-7-15-12(16)5-10(11)13(17)18/h1-5,7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQVVWWCTLNOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687005
Record name 5-(4-Cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid

CAS RN

1261896-69-8
Record name 5-(4-Cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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